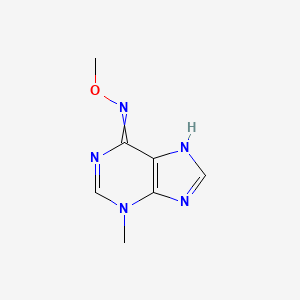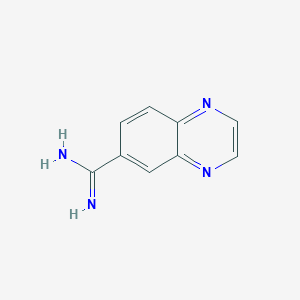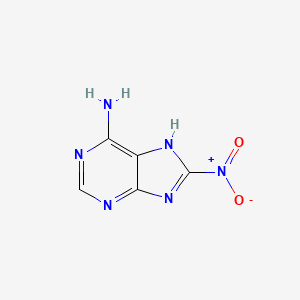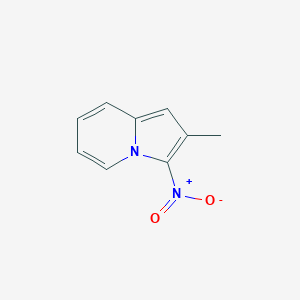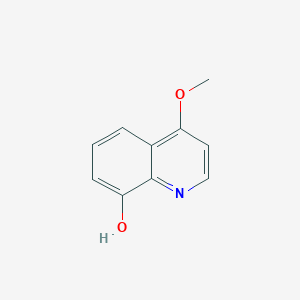
3-Ethyl-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-oxidant properties . The structure of this compound consists of an isochromen-1-one core with an ethyl group attached at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-isochromen-1-one can be achieved through various methods. One common approach involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free method yields highly functionalized 3-isochromanones under mild reaction conditions . Another method involves the heterocyclization of 3-(2-bromoacetyl)-1H-isochromen-1-one to form various derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-isochromen-1-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors involved in inflammatory and oxidative processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
3-Phenyl-1H-isochromen-1-one: Known for its anti-oxidant and anti-platelet activities.
3-(1-(3-Benzoylphenyl)ethyl)-1H-isochromen-1-one: Exhibits better anti-oxidant and anti-inflammatory activity compared to other derivatives.
Uniqueness: 3-Ethyl-isochromen-1-one stands out due to its specific ethyl substitution, which can influence its pharmacological properties and reactivity compared to other isochromen-1-one derivatives.
Propiedades
Número CAS |
26477-57-6 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-ethylisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-9-7-8-5-3-4-6-10(8)11(12)13-9/h3-7H,2H2,1H3 |
Clave InChI |
XSQAJRXOZBNXPX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
